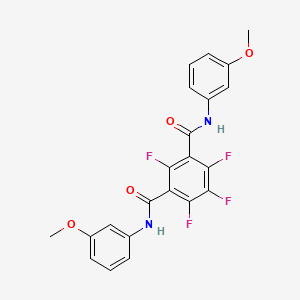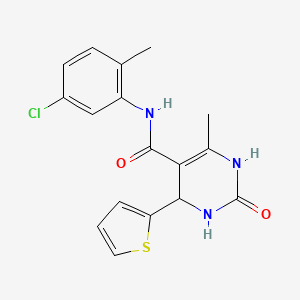
2-(2-hydroxybenzylidene)quinuclidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-hydroxybenzylidene)quinuclidin-3-one, commonly known as HBQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HBQ belongs to the class of Schiff bases, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of HBQ is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in the cell. HBQ has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, which may contribute to its anticancer activity. It has also been reported to activate the antioxidant defense system in the cell, which may explain its antioxidant activity.
Biochemical and Physiological Effects:
HBQ has been shown to possess various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. HBQ has been reported to possess hepatoprotective activity, which may be attributed to its antioxidant activity.
実験室実験の利点と制限
HBQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. It possesses a wide range of biological activities, which makes it a potential candidate for drug development. However, there are also some limitations to HBQ. It has low solubility in water, which may limit its bioavailability. It also has poor pharmacokinetic properties, which may affect its efficacy in vivo.
将来の方向性
There are several future directions for research on HBQ. One potential direction is to explore its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate the exact mechanism of action of HBQ and to optimize its pharmacokinetic properties. Another potential direction is to investigate its potential as an antimicrobial agent for the treatment of infectious diseases. Additionally, the development of novel derivatives of HBQ may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, HBQ is a synthetic compound with diverse biological activities that has gained significant attention in the field of medicinal chemistry. Its potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
合成法
The synthesis of HBQ involves the condensation reaction between 2-hydroxybenzaldehyde and quinuclidin-3-one. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is purified by recrystallization to obtain pure HBQ.
科学的研究の応用
HBQ has been extensively studied for its potential therapeutic applications. It has been reported to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. HBQ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to possess potent antimicrobial activity against various pathogens, including bacteria and fungi.
特性
IUPAC Name |
(2Z)-2-[(2-hydroxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-13-4-2-1-3-11(13)9-12-14(17)10-5-7-15(12)8-6-10/h1-4,9-10,16H,5-8H2/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDPVPHDIBWWEY-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-(2-methylbenzyl)-1-[(methylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B4895320.png)

![3-iodo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4895344.png)
![cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4895350.png)

![ethyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4895365.png)
![1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4895367.png)

![4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B4895378.png)

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B4895393.png)
![3-chloro-4-[(4-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4895404.png)